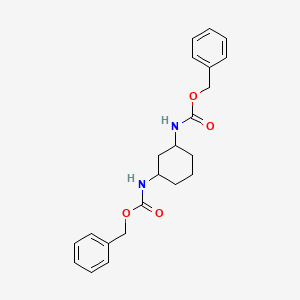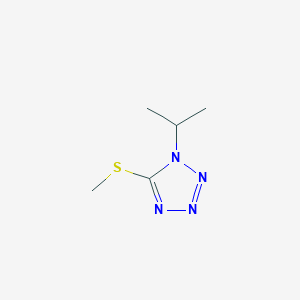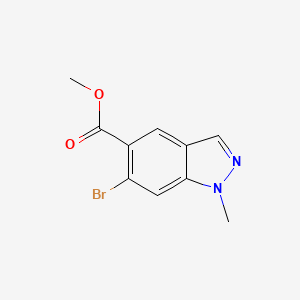![molecular formula C12H9N3 B13689961 2-(2-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B13689961.png)
2-(2-Pyridinyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique electronic and chemical properties of 2-(2-Pyridyl)imidazo[1,2-a]pyridine make it an attractive scaffold for the development of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an aldehyde and an isocyanide in a one-pot process.
Another method involves the condensation of 2-aminopyridine with α-bromocarbonyl compounds in the presence of a base. This reaction can be carried out in various solvents, including neutral and weakly basic organic solvents, at elevated temperatures .
Industrial Production Methods
Industrial production of 2-(2-Pyridyl)imidazo[1,2-a]pyridine often employs scalable and cost-effective synthetic routes. The use of solid support catalysts, such as aluminum oxide or titanium tetrachloride, has been explored to enhance the efficiency and yield of the synthesis . Additionally, green chemistry approaches, such as solvent-free and catalyst-free reactions, are being developed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, alkyl halides, and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkyl halides, sulfonyl chlorides, and other electrophiles and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-(2-Pyridyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe and sensor for biological molecules.
Medicine: Explored for its antiviral, anticancer, anti-inflammatory, and anxiolytic properties.
Industry: Utilized in the development of materials for optoelectronic devices, sensors, and molecular switches.
Mechanism of Action
The mechanism of action of 2-(2-Pyridyl)imidazo[1,2-a]pyridine varies depending on its specific application. In medicinal chemistry, the compound often targets specific enzymes or receptors, modulating their activity to achieve therapeutic effects. For example, some derivatives act as GABA_A receptor agonists, while others inhibit enzymes involved in cancer cell proliferation . The molecular pathways involved can include the PI3K/Akt/mTOR signaling pathway, caspase activation, and tubulin polymerization inhibition .
Comparison with Similar Compounds
2-(2-Pyridyl)imidazo[1,2-a]pyridine can be compared with other imidazopyridine derivatives, such as:
Imidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: Another isomer with different biological activities, including use as a luminescent material and in optoelectronic devices.
Imidazo[4,5-b]pyridine: Exhibits antiviral and antibacterial activities and is used in the development of therapeutic agents.
The uniqueness of 2-(2-Pyridyl)imidazo[1,2-a]pyridine lies in its specific electronic and chemical properties, which make it a versatile scaffold for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-pyridin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9N3/c1-3-7-13-10(5-1)11-9-15-8-4-2-6-12(15)14-11/h1-9H |
InChI Key |
BESVZUJMBBSCLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Diethyl (S)-2-[4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzamido]pentanedioate Tosylate](/img/structure/B13689903.png)







